molecular formula C12H9ClFNO3 B12852398 Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate

Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate

Cat. No.: B12852398
M. Wt: 269.65 g/mol
InChI Key: JYSGXHURLLJLIQ-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate is an organic compound with the molecular formula C12H9ClFNO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Chemical Reactions Analysis

Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions are often quinoline derivatives with varied functional groups .

Scientific Research Applications

Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate involves its interaction with molecular targets in biological systems. It can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The pathways involved include the inhibition of DNA synthesis and the disruption of cellular processes .

Comparison with Similar Compounds

Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

  • Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate
  • Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
  • Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate

These compounds share similar structures but differ in their halogen substitutions, which can affect their chemical properties and biological activities.

Biological Activity

Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H9ClFNO3C_{12}H_{9}ClFNO_{3} and a molecular weight of approximately 269.66 g/mol. The presence of chlorine and fluorine atoms in its structure contributes to its unique chemical properties, enhancing its biological activity compared to other quinoline derivatives .

The biological activity of this compound is primarily attributed to its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound effectively prevents bacterial cell division, leading to cell death .

Overview

This compound has been studied for its antimicrobial properties , showing effectiveness against various bacterial strains. The compound's mechanism involves disrupting the bacterial DNA processes, making it a candidate for antibiotic development.

Case Studies

  • In vitro Studies : Research has demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown promising results against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent activity .
  • Comparative Analysis : When compared to other fluoroquinolone antibiotics like levofloxacin and ciprofloxacin, this compound displayed similar or enhanced antibacterial efficacy, suggesting its potential as a new therapeutic agent .

Overview

The compound is also being explored for its anticancer potential . Preliminary studies indicate that it may inhibit the growth of various cancer cell lines through mechanisms similar to those observed in bacterial inhibition.

Research Findings

  • Cell Line Studies : this compound has shown cytotoxic effects in human cancer cell lines, including breast and colon cancer cells. The IC50 values in these studies suggest that the compound can induce apoptosis in cancer cells, potentially making it a candidate for further development .
  • Mechanistic Insights : The anticancer effect is believed to be mediated through the inhibition of specific kinases involved in cell proliferation and survival pathways, similar to mechanisms observed with other quinolone derivatives .

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
LevofloxacinFluorinated quinoloneBroad-spectrum antibiotic
CiprofloxacinFluorinated quinoloneEffective against Gram-negative bacteria
This compoundChlorine and fluorine substituentsAntimicrobial and anticancer properties

Properties

Molecular Formula

C12H9ClFNO3

Molecular Weight

269.65 g/mol

IUPAC Name

ethyl 6-chloro-7-fluoro-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H9ClFNO3/c1-2-18-12(17)7-5-15-10-4-9(14)8(13)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16)

InChI Key

JYSGXHURLLJLIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)Cl)F

Origin of Product

United States

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